![molecular formula C13H7Cl2N3O2S B2840408 N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 891133-11-2](/img/structure/B2840408.png)
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
“N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” is a complex organic compound that contains several functional groups, including an oxadiazole ring, a thiophene ring, and a carboxamide group . These functional groups are often found in biologically active compounds, suggesting that this molecule may have potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and thiophene rings suggests that this compound may have a planar structure, which could influence its chemical properties and interactions .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the oxadiazole ring might undergo electrophilic substitution reactions, while the carboxamide group could participate in hydrolysis reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .
Scientific Research Applications
Antiviral Activity
Indole derivatives, including compounds with the oxadiazole-thiophene scaffold, have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to be effective against influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing inhibitory activity (IC50 = 7.53 μmol/L) and a high selectivity index (SI) against CoxB3 virus .
Crystal Structure Studies
Researchers have investigated the crystal structure of N-(2,5-Dichlorophenyl)succinamic acid , which shares structural similarities with our compound of interest. Although not directly related, such studies provide valuable insights into molecular arrangements and interactions .
Medicinal Chemistry
The indole scaffold, including the oxadiazole-thiophene moiety, has been incorporated into various drug molecules. Its aromatic nature and electrophilic substitution reactivity make it an essential heterocyclic system. Researchers have synthesized diverse scaffolds of indole for screening different pharmacological activities .
Herbicide Synthesis
While not directly studied for our compound, continuous flow microreactor systems have been developed for the nitration process of related indole derivatives. These intermediates play a crucial role in the synthesis of herbicides, such as Sulfentrazone .
Future Therapeutic Possibilities
From the literature, it’s evident that indole derivatives, including our compound, hold immense potential for newer therapeutic applications. Researchers continue to explore their multifaceted properties, paving the way for innovative drug development .
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could explore its potential applications in various fields, such as medicinal chemistry, materials science, or environmental science. This could involve studying its biological activity, investigating its physical properties, or developing new methods for its synthesis .
properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2S/c14-7-3-4-9(15)8(6-7)12-17-18-13(20-12)16-11(19)10-2-1-5-21-10/h1-6H,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIIKFUUODCBRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
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